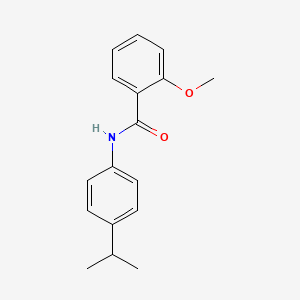

N-(4-isopropylphenyl)-2-methoxybenzamide

Description

N-(4-isopropylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzoyl moiety and a 4-isopropylphenyl substituent on the amide nitrogen. Benzamides are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, which are influenced by substituent positioning and electronic properties .

Properties

IUPAC Name |

2-methoxy-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)13-8-10-14(11-9-13)18-17(19)15-6-4-5-7-16(15)20-3/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOWSNATPOLMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Isopropylaniline + 2-Methoxybenzoyl chloride | Triethylamine, DCM, RT | High (Optimized conditions) |

Biological Activities

Research has indicated that N-(4-isopropylphenyl)-2-methoxybenzamide exhibits significant biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of benzamide derivatives, including N-(4-isopropylphenyl)-2-methoxybenzamide. These compounds have shown effectiveness against various pathogens, suggesting their role as potential antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in biological systems .

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Modulates enzyme activity in inflammatory pathways |

Medicinal Chemistry Applications

N-(4-isopropylphenyl)-2-methoxybenzamide serves as a scaffold for drug design due to its structural features that allow modifications to enhance biological activity and selectivity.

Drug Development

The compound's unique structure makes it suitable for modification to develop new pharmaceuticals targeting specific diseases. Its potential as a lead compound in drug discovery is supported by its favorable pharmacokinetic properties observed in preliminary studies .

Case Studies

- A study on benzamide derivatives highlighted the potential of N-(4-isopropylphenyl)-2-methoxybenzamide analogs in treating Trypanosomiasis, showcasing their efficacy in vitro against Trypanosoma brucei with promising selectivity over mammalian cells .

- Another investigation into structural-activity relationships emphasized the importance of substituents on the phenyl rings for enhancing bioactivity, indicating that modifications could yield compounds with improved therapeutic profiles .

Industrial Applications

In addition to its research implications, N-(4-isopropylphenyl)-2-methoxybenzamide finds utility in industrial applications as an intermediate in the synthesis of specialty chemicals and other organic compounds.

Table 3: Industrial Applications Overview

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in organic synthesis |

| Reagent | Employed in various chemical reactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs

Key Observations :

- Substituent Bulk: The 4-isopropylphenyl group in the target compound introduces steric bulk compared to smaller groups like halogens (e.g., Cl in ).

- Electronic Effects: The ortho-methoxy group in all analogs donates electron density via resonance, influencing binding interactions.

- Melting Points : Compounds with rigid aromatic systems (e.g., indazole in 4a ) exhibit higher melting points (~200°C) due to stronger intermolecular forces.

Spectroscopic Characterization

Table 2: Spectral Signatures of Selected Analogs

Key Observations :

- IR Spectroscopy : The C=O stretch in benzamides (~1660–1682 cm⁻¹) is consistent across analogs . Halogen or bulky substituents minimally affect this band.

- ¹H NMR : The isopropyl group in the target compound would show distinct triplets (δ ~2.9–3.1), whereas indazole derivatives exhibit downfield-shifted aromatic protons (δ >8.0) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-isopropylphenyl)-2-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid with 4-isopropylaniline using carbodiimide-based coupling agents like DCC or EDC, with DMAP as a catalyst. Reaction optimization includes solvent selection (e.g., DCM or THF), temperature control (0–25°C), and purification via column chromatography with ethyl acetate/hexane gradients. Yield improvements (60–85%) are achieved by adjusting stoichiometry and reaction time .

Q. How can the structural identity of N-(4-isopropylphenyl)-2-methoxybenzamide be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify methoxy (δ ~3.8–4.0 ppm), isopropyl (δ ~1.2–1.4 ppm), and aromatic protons.

- HPLC-MS : Confirm molecular weight (e.g., calculated MW: 297.35 g/mol) and purity (>95%).

- FT-IR : Identify carbonyl (C=O stretch at ~1650–1680 cm) and amide (N–H bend at ~1550 cm) groups .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4). Hydrophobicity (logP ~3.5) predicts membrane permeability.

- Stability : Assess via accelerated degradation studies (40°C/75% RH) and HPLC monitoring over 24–72 hours .

Advanced Research Questions

Q. How does the isopropyl substituent in N-(4-isopropylphenyl)-2-methoxybenzamide influence biological activity compared to halogenated analogs?

- Methodological Answer : Conduct SAR studies using analogs (e.g., N-(4-chlorophenyl)-2-methoxybenzamide) to compare:

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays against targets like kinases or GPCRs.

- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HeLa or HEK293).

- The isopropyl group may enhance lipophilicity and target engagement compared to halogens, as seen in similar benzamides .

Q. How can conflicting data on enzyme inhibition (e.g., IC variability) be resolved?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., staurosporine for kinases) and replicate experiments across labs.

- Meta-Analysis : Compare datasets from orthogonal methods (e.g., enzymatic vs. cell-based assays). Contradictions may arise from differences in ATP concentrations or buffer conditions .

Q. What computational strategies predict the binding mode of N-(4-isopropylphenyl)-2-methoxybenzamide to its targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB entries for related benzamide-protein complexes).

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) .

Q. How can metabolic stability and CYP450 interactions be evaluated preclinically?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., P450-Glo™).

- Data from analogs suggest moderate hepatic clearance (t ~2–4 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.